molecular formula C10H15NO B2608451 1-(Benzyloxy)propan-2-amine CAS No. 114377-38-7

1-(Benzyloxy)propan-2-amine

Cat. No. B2608451
CAS RN: 114377-38-7
M. Wt: 165.236
InChI Key: HYUZZQIAJWNRAQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)propan-2-amine is a chemical compound with the IUPAC name 1-(benzyloxy)-2-propanamine . Its molecular weight is 165.24 .


Synthesis Analysis

Enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst has been reported . This reaction was regio- and stereoselective, and the products were the corresponding 3-(benzyloxy)-4-{3-[(pent-2-yn-1-yl)oxy]anilino}alkan-2-ones .


Molecular Structure Analysis

The InChI code for 1-(Benzyloxy)propan-2-amine is 1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 .


Chemical Reactions Analysis

The Mannich reaction is a convenient method for introducing an aminoalkyl substituent into molecules containing an active hydrogen atom . The catalytic asymmetric Mannich reaction is one of the most convenient methods for the synthesis of chiral nitrogen-containing compounds .


Physical And Chemical Properties Analysis

1-(Benzyloxy)propan-2-amine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.

Mechanism of Action

Target of Action

It is known that the compound is involved in the mannich reaction, a carbon-carbon bond-forming reaction . This reaction is widely used for the preparation of pharmaceuticals and natural products .

Mode of Action

1-(Benzyloxy)propan-2-amine interacts with its targets through a process known as enantioselective aminomethylation . This process involves a three-component reaction of 1-(benzyloxy)propan-2-one with aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . The reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .

Biochemical Pathways

The biochemical pathways affected by 1-(Benzyloxy)propan-2-amine are related to the Mannich reaction . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The products of this reaction play an important role in modern pharmaceutical industry .

Pharmacokinetics

It is known that the synthesized compounds are readily soluble in organic solvents and immiscible with water .

Result of Action

The molecular and cellular effects of 1-(Benzyloxy)propan-2-amine’s action result in the formation of optically pure amino keto ethers of the aromatic series .

Action Environment

The action of 1-(Benzyloxy)propan-2-amine is influenced by environmental factors such as the presence of a chiral catalyst and the medium in which the reaction takes place . For instance, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one occurs in an aqueous medium .

properties

IUPAC Name

1-phenylmethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUZZQIAJWNRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114377-38-7
Record name 1-(benzyloxy)propan-2-amine
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